![molecular formula C20H19NOS B6574852 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207029-12-6](/img/structure/B6574852.png)
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a complex organic compound characterized by the presence of a naphthalene ring, a thiophene ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the acetamide group. This can be achieved through Friedel-Crafts acylation followed by amination.
Cyclopropylation: The thiophene ring is introduced to the cyclopropyl group through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the cyclopropyl-thiophene intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)ethanol
- 2-(naphthalen-2-yl)ethane-1-thiol
- 1-naphthalen-2-yl-propan-1-one
Uniqueness
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a naphthalene ring, a thiophene ring, and a cyclopropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(21-14-20(10-11-20)18-9-4-12-23-18)13-16-7-3-6-15-5-1-2-8-17(15)16/h1-9,12H,10-11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXAGKUQOSVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
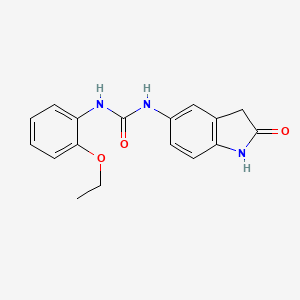
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)
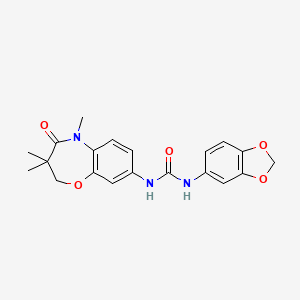
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)
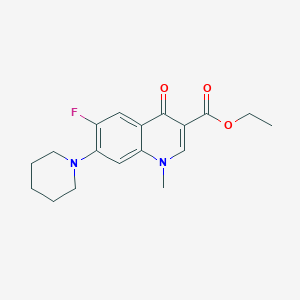
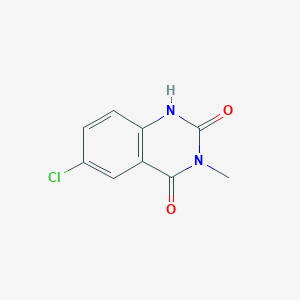
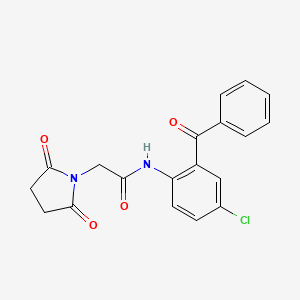
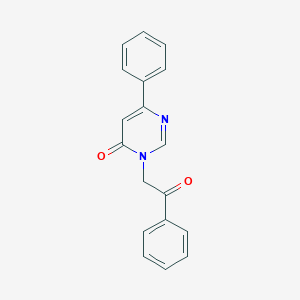
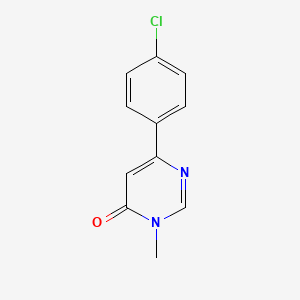
![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
